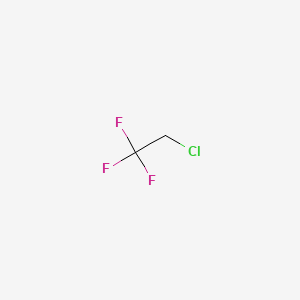

2-Chloro-1,1,1-trifluoroethane

Cat. No. B1216089

Key on ui cas rn:

75-88-7

M. Wt: 118.48 g/mol

InChI Key: CYXIKYKBLDZZNW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04434297

Procedure details

A pressure vessel containing 8009 g of powdered potassium acetate was heated to 140° C. and evacuated to a pressure of 0.4 mm Hg for 4 hrs. removing 87 grams of water and acetic acid. To the remaining potassium acetate (7922 g, 80.7 mols) 11,800 g of N-methyl-2-pyrrolidone (NMP) containing 10 parts per million water was added. Then 95 mols of CF3CH2Cl containing 62 parts per million water was also added. As the mixture was heated to 180° C., the pressure rose to about 200 pounds per square inch (psig). For the next 4.3 hours, as the pressure dropped, CF3CH2Cl was added as necessary to keep the pressure near 200 psig. A total of 14,350 g (121.1 mols) of CF3CH2Cl was added to the reactor. After another 6.1 hours at 180° C., the reaction pressure had fallen to 173 psig and appeared to be no longer dropping appreciably. The reaction vessel was cooled to near room temperature and filtered with the filtrate entering a still. The remaining liquid products were washed from the salts on the filter into the still with an additional 65.6 mols of CF3CH2Cl leaving behind 69.3 mols of potassium chloride (85.9% conversion of the potassium acetate) and 0.50 mol of potassium fluoride (0.24% loss based on the reacted CF3CH2Cl). The distillation yielded 111.5 mols of unreacted CF3CH2Cl and 66.1 mols of the CF3CH2O2CCH3 leaving behind 11,655 g of dry NMP to be reused.

Name

potassium acetate

Quantity

8009 g

Type

reactant

Reaction Step Three

Name

potassium acetate

Quantity

7922 g

Type

reactant

Reaction Step Four

Name

potassium acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[C:6]([CH2:10][Cl:11])([F:9])([F:8])[F:7].[Cl-].[K+].[F-].[K+]>CN1CCCC1=O.O>[C:6]([CH2:10][Cl:11])([F:9])([F:8])[F:7].[C:6]([CH2:10][O:3][C:1]([CH3:2])=[O:4])([F:9])([F:8])[F:7] |f:0.1,3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)CCl

|

Step Three

|

Name

|

potassium acetate

|

|

Quantity

|

8009 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

Step Four

|

Name

|

potassium acetate

|

|

Quantity

|

7922 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)CCl

|

Step Seven

|

Name

|

|

|

Quantity

|

121.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)CCl

|

Step Eight

|

Name

|

|

|

Quantity

|

65.6 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)CCl

|

|

Name

|

|

|

Quantity

|

69.3 mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[K+]

|

|

Name

|

potassium acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated to a pressure of 0.4 mm Hg for 4 hrs

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removing 87 grams of water and acetic acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

As the mixture was heated to 180° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

For the next 4.3 hours, as the pressure dropped

|

|

Duration

|

4.3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction vessel was cooled to near room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered with the filtrate

|

WASH

|

Type

|

WASH

|

|

Details

|

The remaining liquid products were washed from the salts on the

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The distillation

|

Outcomes

Product

Details

Reaction Time |

6.1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)CCl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 111.5 mol |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)COC(=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 66.1 mol |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04434297

Procedure details

A pressure vessel containing 8009 g of powdered potassium acetate was heated to 140° C. and evacuated to a pressure of 0.4 mm Hg for 4 hrs. removing 87 grams of water and acetic acid. To the remaining potassium acetate (7922 g, 80.7 mols) 11,800 g of N-methyl-2-pyrrolidone (NMP) containing 10 parts per million water was added. Then 95 mols of CF3CH2Cl containing 62 parts per million water was also added. As the mixture was heated to 180° C., the pressure rose to about 200 pounds per square inch (psig). For the next 4.3 hours, as the pressure dropped, CF3CH2Cl was added as necessary to keep the pressure near 200 psig. A total of 14,350 g (121.1 mols) of CF3CH2Cl was added to the reactor. After another 6.1 hours at 180° C., the reaction pressure had fallen to 173 psig and appeared to be no longer dropping appreciably. The reaction vessel was cooled to near room temperature and filtered with the filtrate entering a still. The remaining liquid products were washed from the salts on the filter into the still with an additional 65.6 mols of CF3CH2Cl leaving behind 69.3 mols of potassium chloride (85.9% conversion of the potassium acetate) and 0.50 mol of potassium fluoride (0.24% loss based on the reacted CF3CH2Cl). The distillation yielded 111.5 mols of unreacted CF3CH2Cl and 66.1 mols of the CF3CH2O2CCH3 leaving behind 11,655 g of dry NMP to be reused.

Name

potassium acetate

Quantity

8009 g

Type

reactant

Reaction Step Three

Name

potassium acetate

Quantity

7922 g

Type

reactant

Reaction Step Four

Name

potassium acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[C:6]([CH2:10][Cl:11])([F:9])([F:8])[F:7].[Cl-].[K+].[F-].[K+]>CN1CCCC1=O.O>[C:6]([CH2:10][Cl:11])([F:9])([F:8])[F:7].[C:6]([CH2:10][O:3][C:1]([CH3:2])=[O:4])([F:9])([F:8])[F:7] |f:0.1,3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)CCl

|

Step Three

|

Name

|

potassium acetate

|

|

Quantity

|

8009 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

Step Four

|

Name

|

potassium acetate

|

|

Quantity

|

7922 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)CCl

|

Step Seven

|

Name

|

|

|

Quantity

|

121.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)CCl

|

Step Eight

|

Name

|

|

|

Quantity

|

65.6 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)CCl

|

|

Name

|

|

|

Quantity

|

69.3 mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[K+]

|

|

Name

|

potassium acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated to a pressure of 0.4 mm Hg for 4 hrs

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removing 87 grams of water and acetic acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

As the mixture was heated to 180° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

For the next 4.3 hours, as the pressure dropped

|

|

Duration

|

4.3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction vessel was cooled to near room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered with the filtrate

|

WASH

|

Type

|

WASH

|

|

Details

|

The remaining liquid products were washed from the salts on the

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The distillation

|

Outcomes

Product

Details

Reaction Time |

6.1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)CCl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 111.5 mol |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)COC(=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 66.1 mol |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |